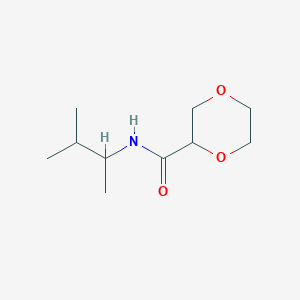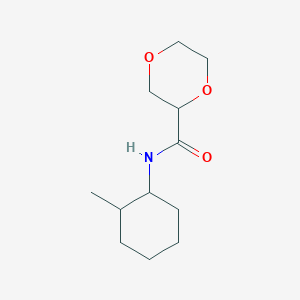
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MXE or Methoxetamine and belongs to the arylcyclohexylamine class of dissociative anesthetics. It is structurally related to ketamine and phencyclidine (PCP) and has been found to exhibit similar pharmacological effects.
Mécanisme D'action
The exact mechanism of action of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide is not fully understood. However, it is believed to exert its effects through the modulation of glutamate neurotransmission. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which leads to the inhibition of glutamate signaling. This, in turn, results in the suppression of neuronal activity and the induction of dissociative anesthesia.
Biochemical and Physiological Effects:
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been found to produce a range of biochemical and physiological effects. These include analgesia, sedation, dissociation, and hallucinations. It has also been found to modulate the levels of various neurotransmitters such as dopamine, serotonin, and norepinephrine. In addition, it has been shown to alter the activity of various brain regions involved in emotional processing and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has several advantages for use in laboratory experiments. It is relatively easy and inexpensive to synthesize, and it has a high affinity for the NMDA receptor, making it a potent tool for studying glutamate neurotransmission. However, it also has several limitations, including its potential for abuse and its lack of selectivity for specific receptor subtypes.
Orientations Futures
There are several future directions for research on N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective NMDA receptor antagonists that can be used to study specific receptor subtypes. Additionally, research is needed to investigate the long-term effects of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide use and its potential for abuse.
Méthodes De Synthèse
The synthesis of N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide involves the reaction of 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid dihydrate to form the final compound.
Applications De Recherche Scientifique
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic, anesthetic, and antidepressant properties. In addition, it has been investigated for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9-4-2-3-5-10(9)13-12(14)11-8-15-6-7-16-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNOWUPTWRIQSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclohex-3-en-1-yl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526384.png)
![(5-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526386.png)
![2-cyclopent-2-en-1-yl-1-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7526390.png)
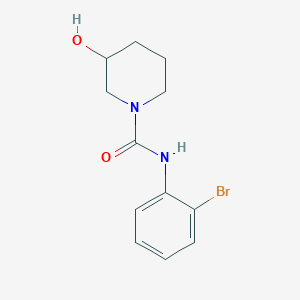

![cyclohexyl-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526402.png)
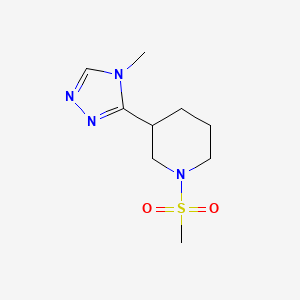
![(4-chloro-2-fluorophenyl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7526409.png)
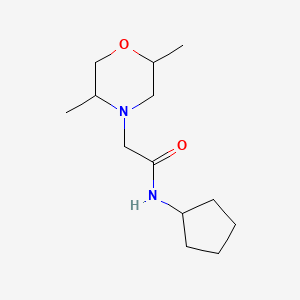
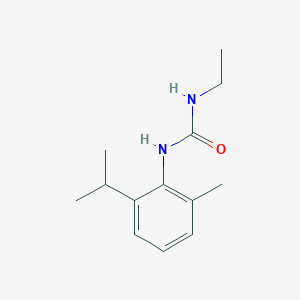
![1-[(4-Hydroxyphenyl)methyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea](/img/structure/B7526451.png)

